2-(1-Methylpiperidin-4-yl)propan-2-ol
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Overview
Description
2-(1-Methylpiperidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the alkylation of piperidine with 2-chloropropane-1-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides.
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-amino-2-(1-methylpiperidin-4-yl)propan-2-ol: Similar structure with an amino group instead of a hydroxyl group.
2-methyl-1-(piperidin-4-yl)propan-2-ol: Similar structure with a methyl group at the 2-position
Uniqueness
2-(1-Methylpiperidin-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
40119-19-5 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)8-4-6-10(3)7-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
VZYQTBHJVSEZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCN(CC1)C)O |
Origin of Product |
United States |
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